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molecular formula C7H8N4 B1396157 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine CAS No. 1190380-60-9

1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine

Cat. No. B1396157
M. Wt: 148.17 g/mol
InChI Key: GFMIGDVPBZSXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299056B2

Procedure details

1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. A degassed mixture of 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (880 mg, 4 mmol), diphenylmethanimine (1.08 g, 6 mmol), tris(dibenzylideneacetone)palladium (0) (734 mg, 0.8 mmol), (R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (1.24 g, 2 mmol), and sodium tert-butoxide (576 mg, 6 mmol) in toluene (18 mL) was heated at 115° C. under nitrogen overnight. The reaction mixture was purified by column chromatography on silica gel (eluting with 4% ethyl acetate in petroleum ether) to give N-(diphenylmethylene)-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (1.2 g, crude). The crude N-(diphenylmethylene)-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine was dissolved in tetrahydrofuran (10 mL), and hydrochloric acid (2 N, 5 mL) was added. The mixture was stirred at room temperature for 2 h. The mixture was adjusted to pH=8 with saturated sodium carbonate solution, and extracted with ethyl acetate. The organic phase was dried, concentrated, and purified by column chromatography on silica gel (eluting with 33% ethyl acetate in petroleum ether) to give 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (420 mg, 68.4% yield) as an off-white solid.
Name
N-(diphenylmethylene)-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)=[N:8][C:9]2[CH:10]=[C:11]3[CH:17]=[N:16][N:15]([CH3:18])[C:12]3=[N:13][CH:14]=2)C=CC=CC=1.Cl.C(=O)([O-])[O-].[Na+].[Na+]>O1CCCC1>[CH3:18][N:15]1[C:12]2=[N:13][CH:14]=[C:9]([NH2:8])[CH:10]=[C:11]2[CH:17]=[N:16]1 |f:2.3.4|

Inputs

Step One
Name
N-(diphenylmethylene)-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=NC=1C=C2C(=NC1)N(N=C2)C)C2=CC=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (eluting with 33% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1N=CC=2C1=NC=C(C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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